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For Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a detailed analysis of the predicted spectroscopic data for 3-
cyclobutyl-3-oxopropanal, a unique [3-ketoaldehyde. Due to the limited availability of
experimental spectra for this specific compound, this document leverages foundational
spectroscopic principles and data from analogous structures to offer a comprehensive
interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) characteristics. The methodologies and interpretations presented herein serve as a
valuable resource for researchers in compound identification, characterization, and method
development.

Introduction: Structure and Tautomerism

3-Cyclobutyl-3-oxopropanal (C7H1002) is a dicarbonyl compound featuring a cyclobutyl
ketone and an aldehyde functional group separated by a methylene bridge.[1] A critical feature
of B-dicarbonyl compounds is their existence in a tautomeric equilibrium between the keto and
enol forms. This equilibrium is influenced by factors such as solvent polarity and temperature,
and significantly impacts the compound's spectroscopic profile. Understanding this keto-enol
tautomerism is fundamental to the accurate interpretation of the NMR and IR data.

Caption: Keto-enol tautomerism of 3-cyclobutyl-3-oxopropanal.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of 3-

cyclobutyl-3-oxopropanal, including the relative populations of its tautomers.

Predicted *H NMR Data

The proton NMR spectrum is expected to show distinct signals for both the keto and enol

forms. The integration of these signals can be used to determine the keto-enol ratio under the

given analytical conditions. Protons on carbons adjacent to carbonyl groups are typically

deshielded and appear in the 2.0-2.5 ppm range.[2][3] Aldehydic protons are highly

characteristic, appearing far downfield around 9-10 ppm.[2][3][4][5]

Assignment (Keto

Predicted Chemical

Predicted Multiplicity

Predicted Coupling

Form) Shift (8, ppm) Constant (J, Hz)
Aldehyde H 9.7-9.8 Triplet ~2-3
o-Methylene H2 3.5-3.7 Triplet ~2-3

?:/(;()Jbutyl Hlato 3.0-33 Multiplet

Cyclobutyl H (B, y) 1.8-24 Multiplet

Assignment (Enol

Predicted Chemical

Predicted Multiplicity

Predicted Coupling

Form) Shift (8, ppm) Constant (J, Hz)
Enolic OH 12.0-15.0 Broad Singlet

Vinylic H 55-5.8 Singlet/Doublet

gi(;(;butyl Hiato 2.8-3.1 Multiplet

Cyclobutyl H (B, y) 1.7-23 Multiplet

Predicted **C NMR Data

The carbon NMR spectrum will also reflect the presence of both tautomers. Carbonyl carbons

are highly deshielded and appear significantly downfield.[2]
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Assignment (Keto Form)

Predicted Chemical Shift (8, ppm)

Ketone C=0 205 - 215
Aldehyde C=0 195 - 205
o-Methylene C 45 - 55
Cyclobutyl C (a to C=0) 40 - 50
Cyclobutyl C (B, y) 15-30

Assignment (Enol Form)

Predicted Chemical Shift (5, ppm)

Ketone C=0 185 - 195
Vinylic C-H 95 -105
Vinylic C-OH 170 - 180
Cyclobutyl C (a to C=0) 35-45
Cyclobutyl C (B, y) 15-30

Experimental Protocol: NMR Spectroscopy

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the carbonyl functional groups present in
the molecule. The position of the C=0 stretching vibration is sensitive to the molecular
environment.

Predicted IR Absorption Data

The IR spectrum will show characteristic strong absorptions for the carbonyl groups. Saturated
aldehydes typically show a C=0 stretch around 1730 cm~2, while saturated ketones absorb
near 1715 cm~1.[4][5] The aldehyde C-H stretch appears as two weak bands around 2720 and
2820 cm~1. The enol form will exhibit a broad O-H stretch and a C=C stretch, along with a
shifted C=0 absorption due to conjugation.

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://ncstate.pressbooks.pub/organicchem/chapter/spectroscopy-of-aldehydes-and-ketones-3/
https://openstax.org/books/organic-chemistry/pages/19-14-spectroscopy-of-aldehydes-and-ketones
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13317447?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

I _ Predicted ]
Vibrational Mode Functional Group Intensity
Wavenumber (cm~?)

C=0 Stretch

Keto Form ~1730 Strong
(Aldehyde)
C=0 Stretch (Ketone) Keto Form ~1715 Strong
C-H Stretch

Keto Form ~2720, ~2820 Weak
(Aldehyde)
C-H Stretch (Alkyl) Both Forms 2850-3000 Medium-Strong
O-H Stretch (Enol) Enol Form 2500-3300 Broad, Strong
C=0 Stretch

] Enol Form ~1650-1670 Strong

(Conjugated Ketone)
C=C Stretch (Enol) Enol Form ~1600-1640 Medium

Experimental Protocol: IR Spectroscopy

Caption: General workflow for ATR-FTIR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule, which aids in its structural confirmation.

Predicted Mass Spectrometry Data

The molecular formula of 3-cyclobutyl-3-oxopropanal is C7H100:2, giving it a molecular weight
of 126.15 g/mol .[1] The electron ionization (El) mass spectrum is expected to show a
molecular ion peak (M*) at m/z = 126. Key fragmentation pathways for aldehydes and ketones
include a-cleavage and McLafferty rearrangement.[6][7]
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m/z Predicted Fragment lon Fragmentation Pathway
126 [C7H1002]* Molecular lon (M%)
o-cleavage (loss of formyl
97 [M - CHOJ* _
radical)
a-cleavage (loss of cyclobutyl
83 [M - CsHs]* _ ge ( Y Y
radical)
Cleavage of the C-C bond
71 [CaH7O]*
between the carbonyls
55 [CaH7]+ Cyclobutyl cation
43 [C2Hs0]* Acylium ion from a-cleavage
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Caption: Predicted major fragmentation pathways for 3-cyclobutyl-3-oxopropanal.

Experimental Protocol: Mass Spectrometry
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 3-Cyclobutyl-3-oxopropanal | C7H1002 | CID 115011125 - PubChem
[pubchem.ncbi.nlm.nih.gov]

o 2. chem.libretexts.org [chem.libretexts.org]
o 3. chem.libretexts.org [chem.libretexts.org]

e 4.19.14 Spectroscopy of Aldehydes and Ketones — Organic Chemistry: A Tenth Edition —
OpenStax adaptation 1 [ncstate.pressbooks.pub]

e 5.19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax
[openstax.org]

e 6.12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry |
OpenStax [openstax.org]

e 7. archive.nptel.ac.in [archive.nptel.ac.in]

 To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of 3-
Cyclobutyl-3-oxopropanal]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13317447#spectroscopic-data-of-3-cyclobutyl-3-
oxopropanal-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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